molecular formula C9H12INO4S B604234 N-(2-hydroxyethyl)-5-iodo-2-methoxybenzene-1-sulfonamide CAS No. 1428152-61-7

N-(2-hydroxyethyl)-5-iodo-2-methoxybenzene-1-sulfonamide

Cat. No.: B604234
CAS No.: 1428152-61-7
M. Wt: 357.17g/mol
InChI Key: NCCLRWDHFIMGQW-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-5-Iodo-2-Methoxybenzene-1-Sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a hydroxyethyl group, an iodine atom, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-5-Iodo-2-Methoxybenzene-1-Sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-iodo-2-methoxybenzenesulfonyl chloride and 2-aminoethanol.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process.

Types of Reactions:

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The iodine atom can be substituted with other nucleophiles such as thiols or amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.

Major Products:

    Oxidation: Formation of N-(2-oxoethyl)-5-iodo-2-methoxybenzene-1-sulfonamide.

    Reduction: Formation of N-(2-hydroxyethyl)-5-iodo-2-methoxybenzene-1-amine.

    Substitution: Formation of N-(2-hydroxyethyl)-5-substituted-2-methoxybenzene-1-sulfonamide.

Scientific Research Applications

N-(2-Hydroxyethyl)-5-Iodo-2-Methoxybenzene-1-Sulfonamide has several applications in scientific research:

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-5-Iodo-2-Methoxybenzene-1-Sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects.

Comparison with Similar Compounds

Uniqueness: N-(2-Hydroxyethyl)-5-Iodo-2-Methoxybenzene-1-Sulfonamide is unique due to the presence of the iodine atom and the sulfonamide group, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1428152-61-7

Molecular Formula

C9H12INO4S

Molecular Weight

357.17g/mol

IUPAC Name

N-(2-hydroxyethyl)-5-iodo-2-methoxybenzenesulfonamide

InChI

InChI=1S/C9H12INO4S/c1-15-8-3-2-7(10)6-9(8)16(13,14)11-4-5-12/h2-3,6,11-12H,4-5H2,1H3

InChI Key

NCCLRWDHFIMGQW-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)I)S(=O)(=O)NCCO

Origin of Product

United States

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